molecular formula C26H29NO7 B15105522 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B15105522
M. Wt: 467.5 g/mol
InChI Key: RAKFYVLGCGPXQA-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized with a methoxyphenyl group and a tert-butoxycarbonyl-protected amino acid. The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert carbonyl groups to alcohols.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol .

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tert-butoxycarbonyl-protected amino acid moiety can be cleaved under specific conditions, releasing the active amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a chromenone core with a tert-butoxycarbonyl-protected amino acid. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C26H29NO7/c1-7-20(27-25(30)34-26(3,4)5)24(29)32-21-13-12-18-19(14-22(28)33-23(18)15(21)2)16-8-10-17(31-6)11-9-16/h8-14,20H,7H2,1-6H3,(H,27,30)

InChI Key

RAKFYVLGCGPXQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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